Cas no 869-07-8 (N-Isopropyl-2-methylpropanamide)

N-Isopropyl-2-methylpropanamide structure
869-07-8 structure
Product name:N-Isopropyl-2-methylpropanamide
CAS No:869-07-8
MF:C7H15NO
MW:129.200102090836
CID:726600
PubChem ID:230354

N-Isopropyl-2-methylpropanamide Chemical and Physical Properties

Names and Identifiers

    • N-Isopropylisobutyramide
    • 2-methyl-N-propan-2-ylpropanamide
    • N-ISOPROPYL-2-METHYLPROPANAMIDE
    • Propanamide,2-methyl-N-(1-methylethyl)-
    • 2-Methyl-N-(1-methylethyl)propanamide
    • 2-Methyl-N-(1-methylethyl)propanamide (ACI)
    • Propionamide, N-isopropyl-2-methyl- (7CI, 8CI)
    • 2-Methyl-N-(propan-2-yl)propanamide
    • NSC 25164
    • 869-07-8
    • Isobutylamide, N-isopropyl-
    • NSC25164
    • AKOS003846206
    • N1-isopropyl-2-methylpropanamide
    • L10185
    • NSC-25164
    • CS-0119885
    • SCHEMBL142029
    • Propanamide, N-isopropyl-2-methyl
    • DTXSID40282247
    • Propanamide, 2-methyl-N-(1-methylethyl)-
    • N-Isopropyl-2-methylpropanamide
    • MDL: MFCD00728933
    • Inchi: 1S/C7H15NO/c1-5(2)7(9)8-6(3)4/h5-6H,1-4H3,(H,8,9)
    • InChI Key: IGZDXYHMGWRJAZ-UHFFFAOYSA-N
    • SMILES: O=C(C(C)C)NC(C)C

Computed Properties

  • Exact Mass: 129.115
  • Monoisotopic Mass: 129.115
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 3
  • Complexity: 97.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.1A^2
  • XLogP3: 1.4

Experimental Properties

  • Density: 0.856
  • Melting Point: 104-105 ºC
  • Boiling Point: 209 ºC
  • Flash Point: 111 ºC
  • Refractive Index: 1.418

N-Isopropyl-2-methylpropanamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
N065730-500mg
N-Isopropyl-2-methylpropanamide
869-07-8
500mg
$ 280.00 2022-06-03
Chemenu
CM309024-100mg
N-Isopropylisobutyramide
869-07-8 95%
100mg
$*** 2023-05-29
Apollo Scientific
OR24750-250mg
N1-isopropyl-2-methylpropanamide
869-07-8 99+%
250mg
£65.00 2025-02-19
1PlusChem
1P00GSEO-5g
N1-ISOPROPYL-2-METHYLPROPANAMIDE
869-07-8 97%
5g
$627.00 2024-04-21
Apollo Scientific
OR24750-1g
N1-isopropyl-2-methylpropanamide
869-07-8 99+%
1g
£141.00 2025-02-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1190525-5g
N-Isopropylisobutyramide
869-07-8 97%
5g
¥5356.00 2024-04-27
TRC
N065730-250mg
N-Isopropyl-2-methylpropanamide
869-07-8
250mg
$ 170.00 2022-06-03
Chemenu
CM309024-1g
N-Isopropylisobutyramide
869-07-8 95%
1g
$*** 2023-05-29
Aaron
AR00GSN0-5g
N1-isopropyl-2-methylpropanamide
869-07-8 97%
5g
$555.00 2025-02-12
Aaron
AR00GSN0-1g
N1-isopropyl-2-methylpropanamide
869-07-8 97%
1g
$169.00 2025-02-12

N-Isopropyl-2-methylpropanamide Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium sulfate ,  Ozone Catalysts: Palladium Solvents: Ethyl acetate
Reference
Reductive O- and N-alkylations. Alternative catalytic methods to nucleophilic substitution
Fache, F.; et al, Studies in Surface Science and Catalysis, 1997, 108, 115-122

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium ,  Sodium sulfate Solvents: Ethyl acetate
Reference
Extension of the Eschweiler-Clarke procedure to the N-alkylation of amides
Fache, Fabienne; et al, Tetrahedron Letters, 1994, 35(20), 3313-14

Production Method 3

Reaction Conditions
1.1 Solvents: tert-Butanol
Reference
The Favorskii rearrangement of α-chloro ketimines
De Kimpe, Norbert; et al, Journal of Organic Chemistry, 1986, 51(20), 3839-48

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium acetate ,  Hydroxyamine hydrochloride Solvents: Ethanol ,  Water ;  rt → reflux
2.1 Catalysts: 1,1,1,4,4,4-Hexafluoro-2,3-bis(trifluoromethyl)-2,3-butanediol ,  1-Methyl 2-boronobenzoate Solvents: Nitromethane ,  1,1,1,3,3,3-Hexafluoro-2-propanol ;  24 h, rt
Reference
Scope and Mechanism of a True Organocatalytic Beckmann Rearrangement with a Boronic Acid/Perfluoropinacol System under Ambient Conditions
Mo, Xiaobin; et al, Journal of the American Chemical Society, 2018, 140(15), 5264-5271

Production Method 5

Reaction Conditions
1.1 Catalysts: Hexachlorocyclotriphosphazene Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  2 h, 70 °C
Reference
Beckmann Rearrangement of Ketoximes to Lactams by Triphosphazene Catalyst
Hashimoto, Masaharu; et al, Journal of Organic Chemistry, 2008, 73(7), 2894-2897

Production Method 6

Reaction Conditions
1.1 Reagents: 4-Methylmorpholine ,  1-(4-Chloro-6-methoxy-1,3,5-triazin-2-yl)-2,5-pyrrolidinedione Solvents: Tetrahydrofuran ;  5 min, rt
1.2 5 h, rt
1.3 Reagents: Potassium bisulfate ;  rt
Reference
Imido-substituted triazines as dehydrative condensing reagents for the chemoselective formation of amides in the presence of free hydroxy groups
Kitamura, Masanori; et al, RSC Advances, 2018, 8(40), 22482-22489

Production Method 7

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Eosin Solvents: Dimethylformamide ;  10 h, rt
Reference
Visible-light-mediated eosin Y catalyzed aerobic desulfurization of thioamides into amides
Yadav, Arvind K.; et al, New Journal of Chemistry, 2013, 37(12), 4119-4124

Production Method 8

Reaction Conditions
1.1 Reagents: Thionyl chloride ;  60 - 70 °C
2.1 Reagents: Sodium hydroxide Solvents: Dichloromethane ;  rt; 4 h, reflux
Reference
Synthesis of 6-alkyl-2-pyridinecarboxaldehyde derivatives and their Schiff bases
Qiu, Chuan-jiang; et al, Hecheng Huaxue, 2009, 17(4), 410-415

Production Method 9

Reaction Conditions
1.1 Catalysts: Cyanuric chloride ,  Zinc chloride Solvents: Acetonitrile ;  1 h, reflux
1.2 Reagents: Sodium bicarbonate Solvents: Water
Reference
Cyanuric Chloride as a Mild and Active Beckmann Rearrangement Catalyst
Furuya, Yoshiro; et al, Journal of the American Chemical Society, 2005, 127(32), 11240-11241

Production Method 10

Reaction Conditions
1.1 Reagents: Aluminum chloride ,  Water Solvents: Water
Reference
Functional group transformation. Conversion of aldehydes into amides via α-cyanoenamines
De Kimpe, Norbert; et al, Organic Preparations and Procedures International, 1978, 10(3), 149-56

Production Method 11

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Dichloromethane ;  rt; 4 h, reflux
Reference
Synthesis of 6-alkyl-2-pyridinecarboxaldehyde derivatives and their Schiff bases
Qiu, Chuan-jiang; et al, Hecheng Huaxue, 2009, 17(4), 410-415

Production Method 12

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 24 h, rt
Reference
Swelling behaviour of core-shell microgels in H2O, analysed by temperature-dependent FTIR spectroscopy
Wiehemeier, Lars; et al, Physical Chemistry Chemical Physics, 2019, 21(2), 572-580

Production Method 13

Reaction Conditions
1.1 Reagents: Iron chloride (FeCl3)
Reference
Solvent free Beckmann rearrangement of ketoximes by anhydrous ferric chloride
Khodaei, M. M.; et al, Synthetic Communications, 2001, 31(13), 2047-2050

Production Method 14

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate
Reference
Reductive O- and N-alkylations. Alternative catalytic methods to nucleophilic substitution
Fache, Fabienne; et al, Recueil des Travaux Chimiques des Pays-Bas, 1996, 115(4), 231-238

Production Method 15

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran
Reference
The Favorskii rearrangement of α-chloro ketimines
De Kimpe, Norbert; et al, Journal of Organic Chemistry, 1986, 51(20), 3839-48

Production Method 16

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 30 min, rt
Reference
Hydrogenation of Secondary Amides using Phosphane Oxide and Frustrated Lewis Pair Catalysis
Koring, Laura; et al, Chemistry - A European Journal, 2021, 27(57), 14179-14183

Production Method 17

Reaction Conditions
Reference
Synthesis of amides from aldehydes, ketones, and related compounds
Austin, D. J.; et al, Science of Synthesis, 2005, 21, 77-109

N-Isopropyl-2-methylpropanamide Raw materials

N-Isopropyl-2-methylpropanamide Preparation Products

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